5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate

Description

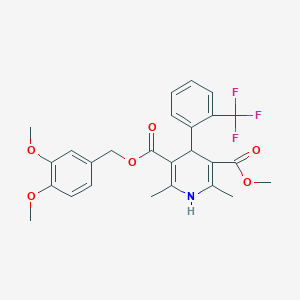

Its structure includes:

- Core: 1,4-Dihydropyridine ring with methyl groups at positions 2 and 4.

- Substituents:

- A 3',4'-dimethoxybenzyl group at position 2.

- A 2'-trifluoromethylphenyl group at position 5.

- Methyl and 3',4'-dimethoxybenzyl ester groups at positions 3 and 5, respectively.

Properties

IUPAC Name |

5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3NO6/c1-14-21(24(31)35-5)23(17-8-6-7-9-18(17)26(27,28)29)22(15(2)30-14)25(32)36-13-16-10-11-19(33-3)20(12-16)34-4/h6-12,23,30H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLWRCROIDERDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407892 | |

| Record name | 5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-05-8 | |

| Record name | 5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reactant Selection and Substitution Patterns

-

Aldehyde Components :

-

2-Trifluoromethylbenzaldehyde : Introduces the electron-withdrawing trifluoromethyl group at the 2-position of the phenyl ring, enhancing metabolic stability and influencing ring electronics.

-

3,4-Dimethoxybenzaldehyde : Provides the dimethoxybenzyl moiety, which may participate in subsequent alkylation or conjugation steps.

-

-

β-Ketoester : Methyl acetoacetate is typically employed to install the 2- and 6-methyl groups on the dihydropyridine ring.

Mechanistic Considerations

The reaction proceeds via a stepwise mechanism:

-

Knoevenagel Condensation : The aldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone.

-

Michael Addition : A second equivalent of methyl acetoacetate attacks the unsaturated intermediate.

-

Cyclization : Ammonia or ammonium acetate facilitates ring closure to yield the 1,4-DHP core.

Critical Parameter : The ortho-substituent on the benzaldehyde (e.g., trifluoromethyl) can sterically hinder cyclization, leading to alternative products such as pyrans. To mitigate this, elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) are recommended to accelerate the desired pathway.

Post-Condensation Functionalization

The target compound requires two distinct aromatic substituents—3',4'-dimethoxybenzyl and 2'-trifluoromethylphenyl—at positions 3 and 5 of the dihydropyridine ring. Achieving this necessitates sequential functionalization.

Introduction of the 3',4'-Dimethoxybenzyl Group

-

Alkylation Strategy :

After forming the 1,4-DHP core, the 3-position is alkylated using 3,4-dimethoxybenzyl chloride/bromide.

Installation of the 2'-Trifluoromethylphenyl Group

-

Friedel-Crafts Alkylation :

The 5-position of the dihydropyridine ring undergoes electrophilic substitution with 2-trifluoromethylbenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Challenges :

-

Competing reactions at the 3-position necessitate careful stoichiometric control.

-

The electron-withdrawing trifluoromethyl group deactivates the benzyl chloride, requiring activated catalysts (e.g., FeCl₃).

Esterification and Protecting Group Strategies

The target compound features two methyl ester groups at positions 3 and 5. These are typically installed during the Hantzsch condensation but may require post-synthetic adjustments.

Esterification of the 3,5-Dicarboxylic Acid Intermediate

Protecting Group Management

-

Methoxy Groups : Installed early via dimethoxybenzaldehyde to avoid subsequent oxidation or demethylation.

-

Trifluoromethyl Group : Introduced post-cyclization due to its incompatibility with strong acids/bases used in earlier steps.

Purification and Characterization

Crystallization and Salt Formation

Chromatographic Purification

Analytical Validation

-

¹H/¹³C NMR : Confirms substitution patterns and esterification.

-

High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₆F₃NO₆).

Scalability and Industrial Considerations

Solvent Recovery Systems

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch-Alkylation | 45–55 | >95 | Modular substitution | Multi-step, time-intensive |

| One-Pot Condensation | 30–40 | 85–90 | Reduced purification | Low regioselectivity for CF₃ group |

| Salt Precipitation | 60–65 | >98 | High purity achievable | Requires stoichiometric acid |

Mechanistic Deviations and Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate: can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate: has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate primarily involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,4-Dihydropyridine Derivatives

Structural Analogues with Modified Ester Groups

Compound 4 : (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- Key Differences :

- Ethyl ester at position 3 (vs. 3',4'-dimethoxybenzyl in the target compound).

- 3-Nitrophenyl substituent at position 4 (vs. 2'-trifluoromethylphenyl).

Compound 5 : (3'S,4S)-1-benzyl-3-pyrrolidinylethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Analogues with Aromatic or Heterocyclic Modifications

Dibenzyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Key Differences :

- Furyl-linked 2,5-dichlorophenyl group at position 4 (vs. 2'-trifluoromethylphenyl).

- Dibenzyl esters (vs. methyl and dimethoxybenzyl).

3-(1-Methylethyl) 5-(2-propoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Data Table: Structural and Physicochemical Comparison

Research Findings and Functional Implications

- Electronic Effects : The 2'-trifluoromethyl group in the target compound provides moderate electron-withdrawing effects, balancing redox stability and receptor interaction, unlike the stronger electron-withdrawing nitro group in Compounds 4 and 5 .

- Solubility Trends : The dimethoxybenzyl ester in the target compound enhances solubility in organic solvents, whereas propoxyethyl or pyrrolidinyl esters (e.g., Compound 5) may favor aqueous miscibility .

- Biological Activity : Structural variations at position 4 (e.g., trifluoromethyl vs. dichlorophenyl-furyl) influence selectivity for calcium channels or other biological targets, though specific data for the target compound remains understudied .

Biological Activity

5-Methyl 3-(3',4'-Dimethoxybenzyl)-1,4-Dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities, particularly as calcium channel blockers and antioxidants. This article explores its biological activity, including mechanisms of action, pharmacological effects, and research findings.

- Molecular Formula : C26H26F3NO6

- Molecular Weight : 505.48 g/mol

- CAS Number : 887407-05-8

- Solubility : Soluble in acetone, dichloromethane, and DMF

- Appearance : Light yellow syrup

The primary mechanism of action for this compound involves its interaction with L-type calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells. This action can lead to various physiological effects such as:

- Vasodilation : Relaxation of blood vessels, which can lower blood pressure.

- Reduced Cardiac Workload : Beneficial for treating cardiovascular diseases.

Additionally, DHPs exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways. This dual action enhances their therapeutic potential in various conditions related to oxidative damage.

Calcium Channel Blockade

Research has shown that DHP derivatives can enhance the activity of TRPV1 channels in certain experimental models. In studies involving stably transfected TRPV1ε-NIH3T3 mouse fibroblast cell lines and primary cultures of dorsal root ganglion neurons, DHP derivatives demonstrated significant enhancement of capsaicin-induced calcium influx.

| Compound | EC50 (µM) | Emax Fold Increase |

|---|---|---|

| Compound 9 | 17.1 ± 1.2 | 5.3 |

| Compound 23 | 21.3 ± 1.1 | 5.0 |

These findings suggest that the compound may act as an enhancer rather than a direct agonist for TRPV1 receptors, potentially leading to desensitization or inactivation of nerve terminals under certain conditions .

Antioxidant Activity

DHPs have been studied for their protective effects against oxidative stress. They can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro at concentrations higher than 100 µM. The antioxidant mechanisms include:

- Hydrogen Donation : Certain structural features allow DHPs to act as hydrogen donors.

- Free Radical Scavenging : DHPs can react with oxidizing species to prevent cellular damage.

In a study comparing various DHP derivatives, those with hydroxyl substitutions showed the highest antiradical activity, indicating that structural modifications can significantly influence their efficacy as antioxidants .

Study on Cardiovascular Effects

A study investigated the cardiovascular effects of a related DHP derivative in hypertensive rats. The results indicated that administration led to significant reductions in systolic blood pressure and heart rate variability, suggesting effective management of hypertension through calcium channel blockade.

In Vitro Studies on Oxidative Stress

In vitro experiments demonstrated that the compound could effectively decrease ROS levels in neuronal cell cultures exposed to oxidative stress conditions. This protective effect was attributed to its ability to modulate intracellular calcium levels and enhance cellular antioxidant defenses.

Q & A

Q. How is thermal and photochemical stability evaluated under storage conditions?

- Methodological Answer : Conduct accelerated stability studies per ICH guidelines:

- Thermal : Store at 40°C/75% RH for 6 months; analyze degradation via HPLC.

- Photochemical : Expose to UV light (320–400 nm) for 48 hours; track oxidation products (e.g., quinone formation) using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.